N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents
Mechanism of Action
Target of Action
The primary target of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is the Cell division protein ZipA found in Escherichia coli (strain K12) and its homolog in Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
This compound interacts with its targets, the Cell division protein ZipA and its homolog, by inhibiting their function . This inhibition disrupts the normal cell division process in these bacteria, leading to their death or growth arrest.
Biochemical Pathways
It is known that the compound’s action on the cell division protein zipa disrupts the normal cell division process, which is a crucial part of the bacterial life cycle .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of normal cell division in bacteria, leading to their death or growth arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps. One common method includes the formation of the sulfonamide group through S-N coupling reactions. This can be achieved by reacting sulfonyl chlorides with amines under mild conditions, often using catalysts such as calcium triflimide or copper .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The combination of hydrogen peroxide and thionyl chloride is also employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various catalysts such as calcium triflimide and copper. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonyl chlorides, while reduction reactions produce amines .
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Celebrex: A sulfonamide-containing drug used as an anti-inflammatory agent.
Viagra: Contains a sulfonamide group and is used for treating erectile dysfunction.
Uniqueness
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to its combination of a cyclopropane ring, tetrahydroisoquinoline moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11(2)22(20,21)17-15-6-5-12-7-8-18(10-14(12)9-15)16(19)13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIBRUZVKQZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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